molecular formula C₁₀H₇ClO₃ B1147607 4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid CAS No. 191015-04-0

4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid

Cat. No. B1147607
CAS RN: 191015-04-0
M. Wt: 210.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-4-oxo-2-butenoic acid, also known as 4-chloro-4-oxobut-2-enoic acid (CBOA), is an important organic compound that has been extensively studied in recent years due to its potential applications in various fields. CBOA is a colorless solid with a molecular weight of 221.57 g/mol and a melting point of 175-177°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and chloroform. CBOA has numerous uses in the medical and chemical industries, including synthesis of other compounds, drug delivery, and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of CBOA is not well understood, but it is believed to involve the formation of a complex between the CBOA molecule and the target molecule. The complex then undergoes a series of reactions, resulting in the formation of a new molecule. This new molecule then binds to the target molecule, resulting in the desired effect.
Biochemical and Physiological Effects
CBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory and anti-allergic effects, as well as inhibit the release of histamine. Furthermore, it has been shown to have anti-tumor effects in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of CBOA in laboratory experiments has several advantages. It is relatively inexpensive and easily available, and its synthesis is simple and efficient. Furthermore, it can be used to modify the structure of drugs to increase their solubility and stability. However, there are some limitations to its use in laboratory experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, it is a strong acid, which can be corrosive and hazardous to work with.

Future Directions

There are numerous potential future directions for the use of CBOA. It could be used to synthesize more complex molecules, such as peptides and proteins, which could have potential applications in drug delivery and other medical applications. It could also be used to modify the structure of drugs to increase their solubility and stability. Additionally, it could be used to create new materials with unique properties, such as biodegradable plastics. Finally, it could be used to create new catalysts for use in various chemical reactions.

Synthesis Methods

CBOA can be synthesized in a number of ways, including the use of a Grignard reaction, a nucleophilic addition reaction, and a Wittig reaction. The Grignard reaction is the most commonly used method for synthesizing CBOA, as it is a simple and efficient method that yields high yields. In this method, 4-chlorobenzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, in an inert atmosphere. The reaction produces 4-(3-chlorophenyl)-4-oxo-2-butenoic acid, which can then be isolated and purified.

Scientific Research Applications

CBOA has been studied extensively in recent years due to its potential applications in various fields. It has been used in the synthesis of other compounds, such as 4-chloro-3-hydroxybenzoic acid, 4-chloro-3-hydroxybenzaldehyde, and 4-chloro-3-hydroxybenzamide. It has also been used in the synthesis of pharmaceuticals, such as antimalarial drugs and anti-inflammatory drugs. Furthermore, it has potential applications in drug delivery, as it can be used to modify the structure of drugs to increase their solubility and stability.

properties

IUPAC Name

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGNWJGEYYHSDK-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid

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